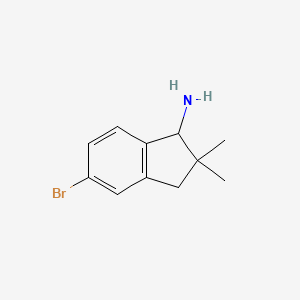![molecular formula C12H18ClN3OSi B12284838 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine est un composé chimique connu pour sa structure et ses propriétés uniques. C'est un dérivé de la pyrazolo[4,3-c]pyridine, comportant un groupe chloro en position 4 et un groupe triméthylsilyl-éthoxy-méthyl en position 1.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine implique généralement plusieurs étapes. Une méthode courante commence par la chloration de la pyrazolo[4,3-c]pyridine en utilisant du trichlorure de phosphore en présence de 2-(triméthylsilyl)éthanol. Le produit chloré est ensuite alkylé en utilisant du 2-bromohexane pour donner le composé final .
Méthodes de production industrielle
En milieu industriel, la production de ce composé implique la mise à l'échelle des méthodes de synthèse en laboratoire. Le procédé comprend l'utilisation de réacteurs à grande échelle et un contrôle précis des conditions réactionnelles telles que la température, la pression et les concentrations des réactifs pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant son état d'oxydation et ses groupes fonctionnels.
Réactions de couplage : Il peut être utilisé dans des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont couramment utilisés.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Couplage : Des catalyseurs au palladium et des acides boroniques sont utilisés dans le couplage de Suzuki-Miyaura.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés alkylés, tandis que les réactions de couplage peuvent produire des molécules organiques complexes avec des chaînes carbonées étendues .
4. Applications de la recherche scientifique
La 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine a plusieurs applications dans la recherche scientifique :
Synthèse organique : Elle sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Le composé est étudié pour ses propriétés pharmacologiques potentielles et comme élément constitutif du développement de médicaments.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro et le groupe triméthylsilyl-éthoxy-méthyl jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro group and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylique
- 4-Chloro-2-iodo-5-(trifluorométhyl)-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrrolo[2,3-b]pyridine
Unicité
La 4-Chloro-1-((2-(triméthylsilyl)éthoxy)méthyl)-1H-pyrazolo[4,3-c]pyridine est unique en raison de son motif de substitution spécifique et de la présence du groupe triméthylsilyl-éthoxy-méthyl. Cette caractéristique structurelle confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C12H18ClN3OSi |
|---|---|
Poids moléculaire |
283.83 g/mol |
Nom IUPAC |
2-[(4-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-11-4-5-14-12(13)10(11)8-15-16/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
VUEATEAJTVJQEG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=C(C=N1)C(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)



![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)




![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)


